molecular formula C13H16O2 B2885363 (E)-5-Phenyl-pent-2-enoic acid ethyl ester CAS No. 55282-95-6

(E)-5-Phenyl-pent-2-enoic acid ethyl ester

Cat. No. B2885363
CAS RN: 55282-95-6
M. Wt: 204.269
InChI Key: KODUAASIAODNCH-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-5-Phenyl-pent-2-enoic acid ethyl ester” is a chemical compound with the molecular formula C13H16O2 . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of “(E)-5-Phenyl-pent-2-enoic acid ethyl ester” consists of 13 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The detailed structure can be found in the PubChem database .


Physical And Chemical Properties Analysis

The boiling point of “(E)-5-Phenyl-pent-2-enoic acid ethyl ester” is predicted to be 304.0±21.0 °C, and its density is predicted to be 1.011±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Rearrangements

  • Studies have demonstrated the utility of allyl esters in constructing fluorine-containing carboxylic acid derivatives, including those similar to (E)-5-Phenyl-pent-2-enoic acid ethyl ester. Such studies focus on the synthesis of these derivatives and their rearrangement processes, which are significant in organic chemistry (Dreier et al., 2017).

Chemical Reactions and Transformations

  • Research on octadecatrienoic acid ethyl esters, which bear some similarity to (E)-5-Phenyl-pent-2-enoic acid ethyl ester, reveals their ability to undergo various reactions, such as cyclization and sigmatropic hydrogen shift. These transformations are important for understanding chemical reaction pathways (Matikainen et al., 1997).

Novel Functional Diacids Synthesis

  • Research has been conducted on the synthesis of novel diacids, which include derivatives of pentenoic acid, a closely related compound to (E)-5-Phenyl-pent-2-enoic acid ethyl ester. These studies explore the synthesis methods and the influence of various factors such as solvents and reaction time (Zhang Zhi-qin, 2004).

Enzymatic Kinetic Resolution

  • Studies have been performed on the enzymatic kinetic resolution of 3-phenyl-4-pentenoic acid esters. Such research is crucial in the development of methods for the production of enantiomerically pure compounds, which is important in pharmaceutical synthesis (Brodzka et al., 2012).

Intramolecular Cyclization

  • Research on intramolecular cyclization processes, involving compounds similar to (E)-5-Phenyl-pent-2-enoic acid ethyl ester, has been conducted. Such studies are significant in the field of medicinal chemistry, as they explore the synthesis of complex molecular structures (Pinto et al., 2011).

Polymer Synthesis and Functionalization

  • There has been research on the synthesis and functionalization of polymers using esters related to (E)-5-Phenyl-pent-2-enoic acid ethyl ester. These studies are crucial in the development of new materials with specific properties (Dalil et al., 2000).

Solar Cell Applications

  • Fullerene derivatives, such as ethyl esters similar to (E)-5-Phenyl-pent-2-enoic acid ethyl ester, are used in the electron-transport layer of solar cells. Research in this area focuses on enhancing the efficiency and stability of solar cells (Yang et al., 2019).

properties

IUPAC Name

ethyl (E)-5-phenylpent-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-2-15-13(14)11-7-6-10-12-8-4-3-5-9-12/h3-5,7-9,11H,2,6,10H2,1H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODUAASIAODNCH-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/CCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-Phenyl-pent-2-enoic acid ethyl ester

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